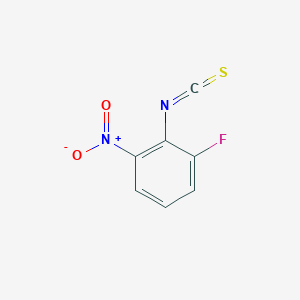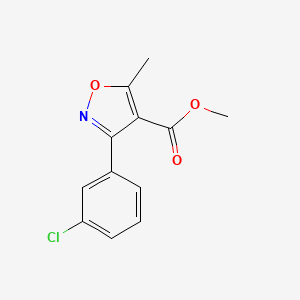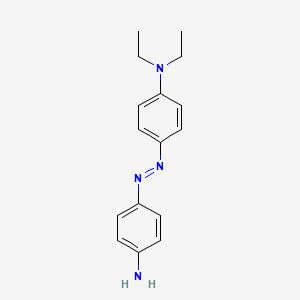
4-(4-N,N-Diethylaminophenylazo)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-N,N-Diethylaminophenylazo)aniline is an organic compound with the molecular formula C16H20N4. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dye and pigment industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-N,N-Diethylaminophenylazo)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-N,N-diethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
4-(4-N,N-Diethylaminophenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated and nitrated derivatives.
科学的研究の応用
4-(4-N,N-Diethylaminophenylazo)aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed as a staining agent in biological studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials, including textiles and plastics.
作用機序
The mechanism of action of 4-(4-N,N-Diethylaminophenylazo)aniline involves its interaction with molecular targets through the azo group (N=N). The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
類似化合物との比較
Similar Compounds
4-Aminoazobenzene: Similar structure but lacks the diethylamino group.
4-Dimethylaminoazobenzene: Contains a dimethylamino group instead of a diethylamino group.
Disperse Orange 37: Another azo compound used in dyeing applications.
Uniqueness
4-(4-N,N-Diethylaminophenylazo)aniline is unique due to the presence of the diethylamino group, which enhances its solubility and stability compared to other azo compounds. This structural feature also influences its reactivity and makes it suitable for specific applications in dye and pigment industries .
特性
CAS番号 |
34295-45-9 |
|---|---|
分子式 |
C16H20N4 |
分子量 |
268.36 g/mol |
IUPAC名 |
4-[[4-(diethylamino)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C16H20N4/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4,17H2,1-2H3 |
InChIキー |
GJHHSJRCUUFBLO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


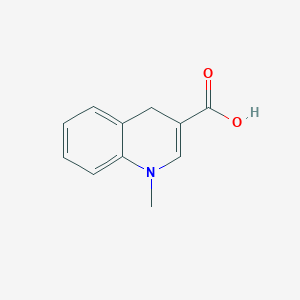

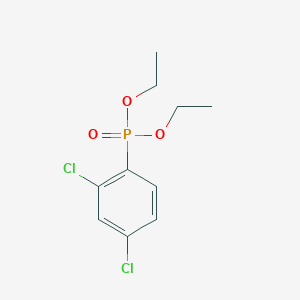
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
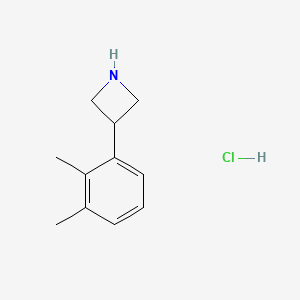

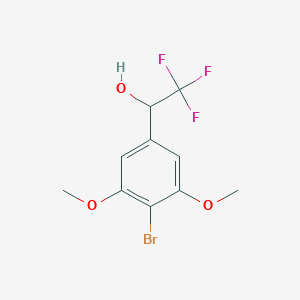
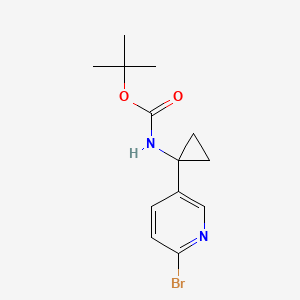

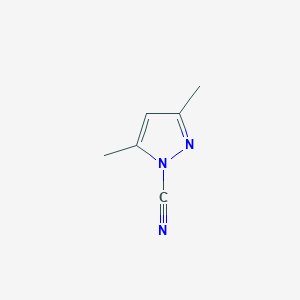
![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
